molecular formula C15H11N3O B7467646 N-(quinolin-6-yl)pyridine-3-carboxamide

N-(quinolin-6-yl)pyridine-3-carboxamide

Cat. No.: B7467646
M. Wt: 249.27 g/mol
InChI Key: XRQKZEWDRIVYQH-UHFFFAOYSA-N
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Description

N-(quinolin-6-yl)pyridine-3-carboxamide is a heterocyclic compound featuring a pyridine ring linked via a carboxamide group to a quinoline moiety at the 6-position. This structure combines the planar aromaticity of quinoline with the hydrogen-bonding capability of the carboxamide group, making it a candidate for biological interactions, particularly in enzyme inhibition or receptor binding.

Properties

IUPAC Name

N-quinolin-6-ylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O/c19-15(12-4-1-7-16-10-12)18-13-5-6-14-11(9-13)3-2-8-17-14/h1-10H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQKZEWDRIVYQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)NC(=O)C3=CN=CC=C3)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(quinolin-6-yl)pyridine-3-carboxamide typically involves the condensation of quinoline derivatives with pyridine carboxylic acids or their derivatives. One common method is the reaction of quinoline-6-amine with pyridine-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired carboxamide product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(quinolin-6-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: N-(quinolin-6-yl)pyridine-3-amine.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

N-(quinolin-6-yl)pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and antiviral agent.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds

    Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(quinolin-6-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes or receptors critical for the survival of cancer cells or pathogens. The quinoline moiety can intercalate with DNA, disrupting its replication and transcription processes . Additionally, the pyridine carboxamide group can form hydrogen bonds with active site residues of enzymes, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues in Fungicidal Agents

The European Patent Application (2023) lists several pyridine-3-carboxamide derivatives as Complex II inhibitors (e.g., A.3.32–A.3.39), which share core similarities with the target compound but differ in substituents:

Compound ID Substituents on Pyridine-3-carboxamide Molecular Features Biological Activity
A.3.32 (Patent) 2-(difluoromethyl)-N-(1,1,3-trimethylindan-4-yl) Difluoromethyl, indan substituent Fungicidal (Complex II inhibition)
A.3.33 (Patent) 2-(difluoromethyl)-N-[(3R)-1,1,3-trimethylindan-4-yl] Chiral indan group Enhanced enantioselectivity
Target Compound N-(quinolin-6-yl) Quinoline moiety Not explicitly stated

Key Differences :

  • Substituent Effects: The difluoromethyl group in A.3.32–A.3.39 enhances lipophilicity, improving membrane permeability compared to the polar quinoline group in the target compound.
  • In contrast, the planar quinoline in the target compound may favor intercalation or π-stacking in biological targets .

Quinoline-Based Carboxamides in Therapeutic Contexts

Patent data (2019) describe quinoline-6-yl derivatives with carboxamide linkages designed as kinase inhibitors or anticancer agents (e.g., Examples 138–206):

Compound (Example 138) Structure Molecular Weight Activity
Target Compound N-(quinolin-6-yl)pyridine-3-carboxamide ~279 g/mol* Hypothesized kinase inhibition
Example 138 (Patent) (S,E)-N-(4-(3-chloro-4-(pyridin-2-yl-methoxy)phenylamino)-...quinolin-6-yl)-4-(dimethylamino)-but-2-enamide 639 g/mol Kinase inhibition (e.g., EGFR)

Key Differences :

  • Complexity: Example 138 incorporates a but-2-enamide linker and additional aryl groups, increasing molecular weight (~639 vs.
  • Binding Motifs : The target compound’s simpler structure lacks the extended enamide chain, which in Example 138 likely enhances hydrogen bonding with kinase active sites .

Pyridine Carboxamides with Heterocyclic Modifications

highlights N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)pyridine-2-carboxamide, a pyrazoloquinoline derivative:

Compound () Core Structure Substituents Potential Application
Compound Pyrazolo[3,4-b]quinoline + pyridine-2-carboxamide Butyl, methyl groups Anticancer/kinase inhibition
Target Compound Quinoline + pyridine-3-carboxamide None (plain quinoline) Unspecified

Key Differences :

  • Heterocyclic Core: The pyrazoloquinoline in introduces a fused triazole ring, altering electron distribution and binding affinity compared to the simpler quinoline in the target compound.
  • Substituent Position : The pyridine-2-carboxamide in vs. pyridine-3-carboxamide in the target compound may lead to divergent hydrogen-bonding patterns with biological targets .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : Difluoromethyl-containing analogs (A.3.32–A.3.39) exhibit higher logP values than the target compound, favoring fungicidal activity via membrane penetration .
  • Metabolic Stability: Quinoline’s aromaticity may confer resistance to oxidative metabolism compared to indan or pyrazoloquinoline derivatives, which contain alkyl groups prone to CYP450 oxidation .

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